3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride
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Overview
Description
SB-610251-B is a chemical compound that has been studied for its interaction with the first bromodomain of human BRD4 (Bromodomain-containing protein 4). This compound is classified as a transcription inhibitor and has shown potential in various scientific research applications, particularly in the fields of cancer, inflammation, and contraception research .
Chemical Reactions Analysis
SB-610251-B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the interactions of bromodomains with various inhibitors.
Biology: It helps in understanding the role of bromodomains in gene expression and regulation.
Medicine: It has potential therapeutic applications in cancer treatment, inflammation, and contraception.
Industry: It is used in drug discovery and development processes to identify new therapeutic targets and compounds
Mechanism of Action
SB-610251-B exerts its effects by binding to the acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4). This interaction inhibits the recognition of acetylated lysine residues in histones, thereby affecting gene expression and regulation. The molecular targets involved include the bromodomains of BRD4, and the pathways affected are related to transcription and chromatin remodeling .
Comparison with Similar Compounds
SB-610251-B is unique in its ability to selectively inhibit the bromodomains of BRD4. Similar compounds include:
BI2536: A PLK1 inhibitor that also shows strong inhibitory potential against BRD4.
TG101209: A JAK2 inhibitor with high selectivity for BET bromodomains.
SB-614067-R: Another compound that interacts with the acetyl-lysine binding site of BRD4
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory potentials.
Properties
Molecular Formula |
C20H16ClN3O |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C20H15N3O.ClH/c24-17-8-4-7-16(13-17)19-18(14-9-11-21-12-10-14)22-20(23-19)15-5-2-1-3-6-15;/h1-13,24H,(H,22,23);1H |
InChI Key |
IBPFBGKKYDZPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=CC=C4)O.Cl |
Origin of Product |
United States |
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